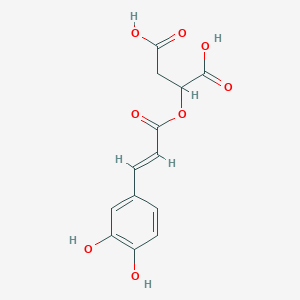

![molecular formula C6H5BrN4O B1148953 5-溴-8-甲氧基-[1,2,4]三唑并[4,3-a]吡嗪 CAS No. 1334135-57-7](/img/structure/B1148953.png)

5-溴-8-甲氧基-[1,2,4]三唑并[4,3-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,4]Triazolo[4,3-a]pyrazines represent a class of heterocyclic compounds that have attracted significant interest due to their diverse chemical and biological properties. These compounds are known for their potential in various fields, including medicinal chemistry, due to their structural similarity to biologically active natural products.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines typically involves multistep reactions, starting from readily available precursors. For instance, the synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine was achieved through a rapid synthetic method involving substitution and ring buckling reactions, with an optimized total yield of 80.04% (Zhang et al., 2019).

Molecular Structure Analysis

The structural elucidation of these compounds is often confirmed using spectroscopic methods, including MS and NMR. For example, the structure of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate for small molecule anticancer drugs, was verified by MS and 1H NMR, demonstrating the detailed structural analysis crucial for these heterocycles' synthesis (Zhang et al., 2019).

科学研究应用

杂环化合物的合成

5-溴-8-甲氧基-[1,2,4]三唑并[4,3-a]吡嗪: 在杂环化合物的合成中得到应用,杂环化合物在药物化学中至关重要。这些化合物通常含有氮,并表现出显著的生物活性。 合成过程通常涉及环保方法,例如微波介导、无催化剂反应,这对可持续化学实践有利 {svg_1}.

抗菌剂

该化合物已被探索用于其作为抗菌剂的潜力。三唑并吡嗪的新型衍生物已显示出对革兰氏阳性和革兰氏阴性细菌(例如金黄色葡萄球菌和大肠杆菌)具有中等至良好的抗菌活性。 一些衍生物已显示出与氨苄青霉素等一线抗菌剂相当的最低抑菌浓度 (MIC) {svg_2}.

药物研发

三唑并吡嗪骨架存在于许多生物活性化合物和药物中。 其衍生物正在研究用于治疗各种疾病,包括心血管疾病、2 型糖尿病和增生性疾病 {svg_3}.

材料科学

据报道,三唑并吡嗪衍生物在材料科学中也有应用。 这些化合物可用于开发具有独特性能的新材料,这些材料可能在各种技术应用中很有用 {svg_4}.

生物活性谱分析

研究了5-溴-8-甲氧基-[1,2,4]三唑并[4,3-a]吡嗪的衍生物的生物活性谱。 它们被测试用于各种活性,例如作为 RORγt 逆向激动剂、PHD-1、JAK1 和 JAK2 抑制剂,这些是药物发现中的重要靶点 {svg_5}.

可持续化学

该化合物的合成符合可持续化学的原则,强调使用环保的方法和试剂。 这种方法最大程度地减少了对环境的影响,并促进了绿色化学实践的发展 {svg_6}.

合成中的官能团耐受性

涉及5-溴-8-甲氧基-[1,2,4]三唑并[4,3-a]吡嗪的合成方法表现出良好的官能团耐受性。 这允许创建广泛的衍生物,从而增强了该化合物在各种化学合成中的效用 {svg_7}.

后期功能化

后期功能化是一种用于使三唑并吡嗪衍生物的化学结构多样化的策略。 此过程对于根据特定应用(例如药物开发或材料工程)调整化合物的性质至关重要 {svg_8}.

作用机制

Target of Action

Related compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to exhibit significant inhibitory activity against certain kinases . For instance, they have been found to inhibit CDK2, a kinase involved in cell cycle regulation .

Mode of Action

For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit the activity of kinases, thereby affecting cell cycle progression .

Biochemical Pathways

Given its potential inhibitory activity against kinases, it may impact pathways related to cell cycle regulation .

Result of Action

Related compounds have been reported to exhibit significant anti-proliferative activity against certain cancer cell lines .

未来方向

属性

IUPAC Name |

5-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c1-12-6-5-10-9-3-11(5)4(7)2-8-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZNGFFMXPNDTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N2C1=NN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

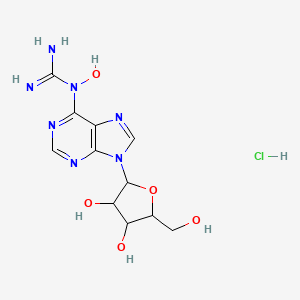

![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)